3-(2-chloro-6-fluorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide
Description
The compound 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide (CAS: 442669-16-1) is a heterocyclic small molecule with the molecular formula C₁₇H₁₃ClFN₃O₂ and a molar mass of 345.7554 g/mol . Its structure comprises a 1,2-oxazole core substituted with a 2-chloro-6-fluorophenyl group at position 3, a methyl group at position 5, and a pyridin-4-ylmethyl carboxamide at position 3.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-10-14(17(23)21-9-11-5-7-20-8-6-11)16(22-24-10)15-12(18)3-2-4-13(15)19/h2-8H,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBZKYSIPJPASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Chlorinated and Fluorinated Phenyl Ring: This step involves the substitution of a hydrogen atom on the phenyl ring with chlorine and fluorine atoms using halogenation reactions.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxazole ring or the nitro groups (if present), converting them into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs differ primarily in the carboxamide substituent and phenyl ring modifications. Key comparisons are summarized in Table 1:
Table 1 : Structural and physicochemical comparison of analogs.
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